molecular formula C19H28Cl2N2O4 B1680789 SB 204070 CAS No. 148688-01-1

SB 204070

Cat. No.: B1680789
CAS No.: 148688-01-1
M. Wt: 419.3 g/mol
InChI Key: YEQGKAOSYSXEPU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of SB 204070 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.

Chemical Reactions Analysis

SB 204070 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and acids or bases for hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

SB 204070 is unique in its high selectivity and potency as a 5-HT4 receptor antagonist. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and specific applications in research.

Properties

IUPAC Name

(1-butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O4.ClH/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18;/h11,13H,2-10,12,21H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQGKAOSYSXEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933459
Record name SB 204070 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148688-01-1
Record name 1,4-Benzodioxin-5-carboxylic acid, 8-amino-7-chloro-2,3-dihydro-, (1-butyl-4-piperidinyl)methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148688-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB 204070A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148688011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB 204070 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-204070A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ39GL43SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: SB 204070 acts as a competitive antagonist at the 5-HT4 receptor. [, ] This means it binds to the receptor and blocks the binding of serotonin (5-HT), the endogenous ligand. By doing so, this compound prevents 5-HT from activating the receptor and triggering downstream signaling pathways. [, ] The specific downstream effects depend on the tissue and physiological context. For instance, in the guinea pig distal colon, this compound inhibits 5-HT-evoked contractions mediated through cholinergic mechanisms. []

A:

  • Full Chemical Name: (1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride []
  • Molecular Formula: C21H31ClN2O5 . HCl []
  • Molecular Weight: 447.4 g/mol (free base) []

A: While specific SAR studies dedicated to this compound were not present in the provided research, information from comparative studies with other antagonists, particularly RS 39604, offer some insights. [] These studies highlight the importance of structural features for high affinity and selectivity towards the 5-HT4 receptor. Subtle modifications likely influence the interaction with the receptor binding site, impacting potency and antagonist properties.

ANone: this compound has shown efficacy in various in vitro and in vivo models:

  • In vitro: Demonstrates potent antagonism of 5-HT-induced contractions in isolated tissues such as guinea pig distal colon [] and rat esophagus. []
  • In vivo: Effectively inhibits 5-HTP-induced diarrhea in mice. [] Shows long-lasting inhibition of 5-HT-induced tachycardia in anaesthetized vagotomized micropigs. []

A: While comprehensive toxicology data isn't provided in the papers, one study suggests that this compound does not affect colorectal distension-induced increases in arterial pressure in a visceral pain model in rats, indicating that it might not be involved in nociception. [] Further safety and toxicity studies would be needed to draw definitive conclusions.

A: While the papers don't provide a historical timeline, they highlight the significance of this compound as an early, potent, and selective tool for investigating the role of 5-HT4 receptors in various physiological and pathophysiological processes. [, ] This research contributed to the understanding of 5-HT4 receptor involvement in gastrointestinal motility, cardiac function, and other systems.

  • What is the significance of the unsurmountable antagonism observed with this compound in certain tissues, and how does it compare to the competitive antagonism observed in others? [, ]
  • Could the differences in this compound's effects on cholinergic and non-cholinergic fast synaptic transmission in the guinea pig ileum be attributed to different 5-HT4 receptor isoforms? []
  • What are the implications of the findings that 5-HT induces duodenal mucosal bicarbonate secretion via 5-HT4 receptors, and could this mechanism be targeted therapeutically? []

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